molecular formula C42H68N6O6S.CF3CO2H B1574453 Dolastatin 10 trifluoroacetate

Dolastatin 10 trifluoroacetate

Cat. No. B1574453
M. Wt: 899.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubulin polymerization inhibitor. Noncompetitively inhibits binding of radiolabeled vincristine to tubulin (Ki = 1.4 μM) and induces tubulin aggregation in vitro.

Scientific Research Applications

Research Applications of Dolastatin 10 Trifluoroacetate

  • Antitumor Agent and Microtubule Inhibitor :

    • Dolastatin 10 is known for its potent antineoplastic properties and ability to inhibit microtubules. It was discovered by Pettit et al. in 1987 and has since spurred significant research into its synthetic analogues, known as "auristatins" (Maderna & Leverett, 2015).
  • Use in Antibody Drug Conjugates (ADCs) :

    • Auristatins derived from Dolastatin 10 have shown great value as payloads in ADCs, leading to FDA-approved drugs like brentuximab vedotin. Over 30 ADCs in clinical trials currently employ auristatins as payloads, highlighting the ongoing interest in this area (Maderna & Leverett, 2015).
  • Biological Activity Against Tumor Cells :

    • Dolastatin 10 can effectively induce apoptosis in lung cancer and other tumor cells at nanomolar concentrations. It has been developed into commercial drugs for treating specific lymphomas. Its derivatives, MMAE and MMAF, have been used in constructing ADCs to enhance antitumor activity and reduce systemic toxicity (Gao et al., 2021).
  • Effects on Tubulin Assembly and Ligand Interactions :

    • Dolastatin 10 interferes with microtubule assembly by binding to tubulin and inhibiting its polymerization. It also affects ligand interactions with tubulin, including vinca alkaloids (Bai et al., 1993).
  • Development of Dolastatin 10-Derived ADCs :

    • The discovery and development of Dolastatin 10-derived ADCs have been significant. These ADCs, carrying monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) payloads, have been approved for the treatment of various cancers (Singh, 2022).
  • In Vitro and In Vivo Antitumor Activities :

    • Dolastatin 10 has demonstrated antitumor effects in various preclinical models, including hematologic and solid tumor malignancies. Its mechanism involves inhibition of microtubule assembly and induction of apoptosis, particularly through inactivation of the BCL-2 protein (Krug et al., 2000).

properties

Product Name

Dolastatin 10 trifluoroacetate

Molecular Formula

C42H68N6O6S.CF3CO2H

Molecular Weight

899.11

synonyms

N,N-Dimethyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazol)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl--valinamide trifluoroacetate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.